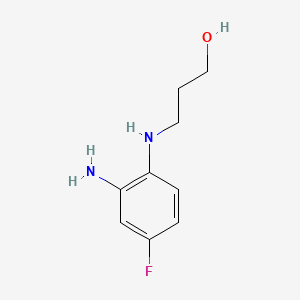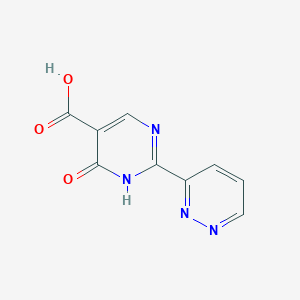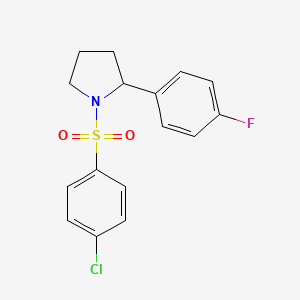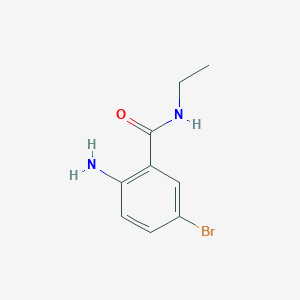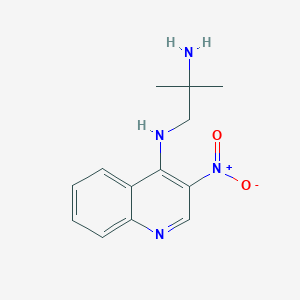
1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)- is an organic compound that features a quinoline ring substituted with a nitro group and a propanediamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)- typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Nitration: The quinoline ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Alkylation: The nitrated quinoline is then alkylated with 2-methyl-1,2-propanediamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino groups in the propanediamine moiety can participate in nucleophilic substitution reactions with electrophiles.
Condensation: The compound can undergo condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Condensation Reagents: Aldehydes, ketones.
Major Products
Reduction: Formation of 1,2-Propanediamine, 2-methyl-N1-(3-amino-4-quinolinyl)-.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Condensation: Formation of imines or Schiff bases.
Aplicaciones Científicas De Investigación
1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to the presence of the quinoline ring and nitro group.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)- involves its interaction with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Propanediamine, 2-methyl-: Lacks the quinoline ring and nitro group, resulting in different chemical properties and applications.
1,2-Propanediamine, N1-(3-nitro-4-quinolinyl)-: Similar structure but without the methyl group, leading to differences in reactivity and biological activity.
2-Methyl-1,2-propanediamine: Lacks the quinoline ring and nitro group, used primarily as a building block in organic synthesis.
Uniqueness
1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)- is unique due to the presence of both the quinoline ring and nitro group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for research in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C13H16N4O2 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
2-methyl-1-N-(3-nitroquinolin-4-yl)propane-1,2-diamine |
InChI |
InChI=1S/C13H16N4O2/c1-13(2,14)8-16-12-9-5-3-4-6-10(9)15-7-11(12)17(18)19/h3-7H,8,14H2,1-2H3,(H,15,16) |
Clave InChI |
MJWNZUXIXLDUET-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
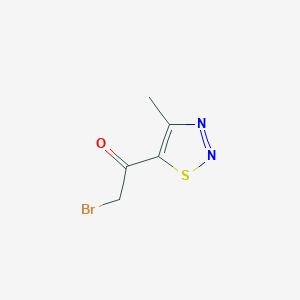

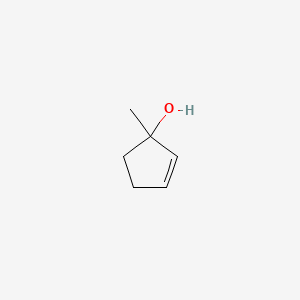
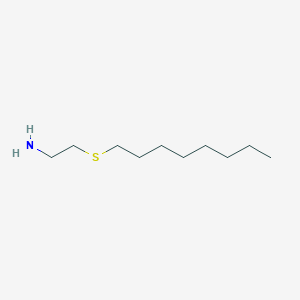
![5-Methyl-5,6-dihydroindeno[2,1-b]indole](/img/structure/B8748512.png)
